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Abstract
The c-MYC oncogene is a critical driver of cell proliferation and is overexpressed in a majority

of human cancers. Its protein product, c-MYC, is an intrinsically disordered protein with a short

half-life, making it a challenging therapeutic target. This technical guide provides an in-depth

overview of the mechanism and impact of TCH-165, a small molecule activator of the 20S

proteasome, on the degradation of the c-MYC protein. TCH-165 promotes a proteolytically

active, open-gate conformation of the 20S proteasome, leading to enhanced, ubiquitin-

independent degradation of c-MYC. This guide summarizes key quantitative data, details

experimental methodologies, and visualizes the underlying biological pathways and

experimental workflows.

Introduction to c-MYC Regulation and TCH-165
The c-MYC protein is a transcription factor that plays a pivotal role in regulating cell growth,

proliferation, and metabolism.[1] Its expression is tightly controlled, and its deregulation is a

hallmark of many cancers.[2] Normally, c-MYC protein stability is regulated by the ubiquitin-

proteasome system.[2][3][4] The canonical pathway involves phosphorylation of c-MYC at

Threonine-58 and Serine-62, which signals for its ubiquitination by E3 ligases such as F-box

and WD repeat domain-containing 7 (FBXW7), followed by degradation by the 26S

proteasome.[5][6][7][8]
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TCH-165 represents a novel therapeutic strategy that circumvents the complexities of the

ubiquitin-dependent pathway by directly targeting the 20S proteasome for c-MYC degradation.

[9][10] TCH-165 is a small molecule that modulates the assembly of the proteasome, favoring

the formation of the 20S catalytic core and enhancing its proteolytic activity.[11][12][13] This

enhancement is achieved by promoting an "open-gate" conformation of the 20S proteasome,

which increases substrate accessibility to the catalytic chamber.[13][14][15] This mechanism is

particularly effective for intrinsically disordered proteins (IDPs) like c-MYC, which can be

degraded in a ubiquitin-independent manner by the 20S proteasome.[9][16]

Quantitative Impact of TCH-165 on c-MYC and
Proteasome Activity
The following tables summarize the quantitative effects of TCH-165 on proteasome activity, c-

MYC protein levels, and cell viability in various cancer cell lines.

Table 1: Enhancement of 20S Proteasome Catalytic Activities by TCH-165[14]

Catalytic Site Substrate AC200 (μM) FoldM (%)

Chymotrypsin-like

(CT-L)
Suc-LLVY-AMC 1.5 810

Trypsin-like (Tryp-L) - 2.7 500

Caspase-like (Casp-L) - 1.2 1290

AC200: Active

concentration at which

TCH-165 doubles 20S

activity. FoldM:

Maximum fold

enhancement of 20S

activity.

Table 2: Effect of TCH-165 on c-MYC Protein Levels and Cell Viability[10][14][17][18]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b15574148?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/35625675/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9138505/
https://www.benchchem.com/product/b15574148?utm_src=pdf-body
https://www.cancer-research-network.com/2020/02/19/tch-165-a-proteasome-assembly-modulator-regulates-the-dynamic-equilibrium-between-the-20s-and-26s-proteasome-complexes/
https://www.medchemexpress.com/tch-165.html
https://www.tocris.com/products/tch-165_7489
https://www.tocris.com/products/tch-165_7489
https://www.biorxiv.org/content/10.1101/2020.08.24.265470v1.full.pdf
https://www.biorxiv.org/content/10.1101/2020.08.24.265470.full
https://pubmed.ncbi.nlm.nih.gov/35625675/
https://www.mdpi.com/2227-9059/10/5/938
https://www.benchchem.com/product/b15574148?utm_src=pdf-body
https://www.benchchem.com/product/b15574148?utm_src=pdf-body
https://www.benchchem.com/product/b15574148?utm_src=pdf-body
https://www.biorxiv.org/content/10.1101/2020.08.24.265470v1.full.pdf
https://www.benchchem.com/product/b15574148?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9138505/
https://www.biorxiv.org/content/10.1101/2020.08.24.265470v1.full.pdf
https://www.researchgate.net/figure/Enhanced-degradation-of-c-MYC-and-susceptibility-of-cancer-cells-to-the-proteasome_fig1_343854738
https://www.researchgate.net/publication/343854738_Enhancing_c-MYC_degradation_via_20S_proteasome_activation_induces_in_vivo_anti-tumor_efficacy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574148?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line Cancer Type Treatment
c-MYC
Reduction

CC50 / IC50
(μM)

RPMI-8226
Multiple

Myeloma

TCH-165 (5 μM,

4h)

Significant

reduction
1.0

CCRF-CEM

T-cell Acute

Lymphoblastic

Leukemia

TCH-165

(concentration-

dependent, 4h)

Significant

reduction
0.9

L363
Multiple

Myeloma

TCH-165

(concentration-

dependent)

Concentration-

dependent

reduction

Not Reported

H929
Multiple

Myeloma

TCH-165

(concentration-

dependent)

Concentration-

dependent

reduction

Not Reported

HCT-116 (MYC-

luciferase)

Colorectal

Carcinoma
TCH-165

Concentration-

dependent

decrease in

luciferase

transcription

(EC50 = 2.57

μM)

Not Reported

U87MG Glioblastoma TCH-165 (72h) Not Reported 2.4

CC50: 50%

cytotoxic

concentration.

IC50: 50%

inhibitory

concentration.

EC50: 50%

effective

concentration.
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Canonical c-MYC Degradation Pathway
The established pathway for c-MYC degradation involves a series of post-translational

modifications that mark the protein for destruction by the 26S proteasome.
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Click to download full resolution via product page

Caption: Canonical Ubiquitin-Mediated c-MYC Degradation Pathway.

TCH-165-Mediated c-MYC Degradation
TCH-165 enhances the activity of the 20S proteasome, leading to the ubiquitin-independent

degradation of c-MYC.

TCH-165 Mechanism of Action
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Caption: TCH-165-Mediated 20S Proteasome Activation and c-MYC Degradation.

Experimental Protocols
Western Blotting for c-MYC Protein Levels
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This protocol is adapted from methodologies described in studies evaluating TCH-165.[10][16]

[19][20]

Western Blot Workflow

1. Cell Treatment:
- Plate cells (e.g., RPMI-8226)

- Treat with TCH-165 (e.g., 5 μM) or vehicle (DMSO) for 4h.
- For control, pre-treat with Bortezomib (5 μM) for 1h.

2. Cell Lysis:
- Wash cells with cold PBS.

- Lyse cells in RIPA buffer with protease inhibitors.

3. Protein Quantification:
- Determine protein concentration (e.g., BCA assay).

4. SDS-PAGE:
- Separate protein lysates by gel electrophoresis.

5. Protein Transfer:
- Transfer proteins to a PVDF membrane.

6. Immunoblotting:
- Block membrane (e.g., 5% non-fat milk).

- Incubate with primary antibody (anti-c-MYC).
- Incubate with HRP-conjugated secondary antibody.

7. Detection:
- Visualize bands using chemiluminescence.

Click to download full resolution via product page

Caption: Experimental Workflow for Western Blot Analysis of c-MYC.

Detailed Steps:

Cell Culture and Treatment: Cancer cell lines (e.g., RPMI-8226) are cultured to

approximately 80% confluency.[16] Cells are then treated with various concentrations of

TCH-165 or vehicle (DMSO) for a specified duration (e.g., 4 hours). In experiments to

confirm proteasome involvement, cells are pre-treated with a proteasome inhibitor like

bortezomib (5 μM) for 1 hour before the addition of TCH-165.[10][16]

Lysate Preparation: Following treatment, cells are harvested and washed with cold

phosphate-buffered saline (PBS).[16][20] Cell lysis is performed using a

radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail

to prevent protein degradation.[16][21]

Protein Quantification: The total protein concentration in the lysates is determined using a

standard method such as the bicinchoninic acid (BCA) assay to ensure equal loading of

proteins for electrophoresis.[21]

Gel Electrophoresis and Transfer: Equal amounts of protein from each sample are separated

by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[20]

The separated proteins are then transferred to a polyvinylidene difluoride (PVDF)

membrane.[21]
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Immunodetection: The membrane is blocked to prevent non-specific antibody binding. It is

then incubated with a primary antibody specific for c-MYC, followed by incubation with a

horseradish peroxidase (HRP)-conjugated secondary antibody.[20]

Detection and Analysis: The protein bands are visualized using an enhanced

chemiluminescence (ECL) detection system. The intensity of the bands corresponding to c-

MYC is quantified and normalized to a loading control (e.g., GAPDH or β-actin) to determine

the relative change in c-MYC protein levels.[21]

Cell Viability Assay
Cell viability is assessed to determine the cytotoxic effects of TCH-165.[17]

Methodology:

Cell Seeding: Cells are seeded in 96-well plates at a specific density.

Treatment: Cells are treated with a range of concentrations of TCH-165 for a defined period

(e.g., 72 hours).

Viability Assessment: Cell viability is measured using a commercially available assay, such

as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator

of metabolically active cells.

Data Analysis: The results are used to calculate the half-maximal inhibitory concentration

(IC50) or cytotoxic concentration (CC50).

In Vitro 20S Proteasome Activity Assay
This assay measures the direct effect of TCH-165 on the catalytic activity of the 20S

proteasome.[11][14]

Methodology:

Reaction Setup: Purified human 20S proteasome is incubated with a fluorogenic peptide

substrate specific for one of the three catalytic sites (chymotrypsin-like, trypsin-like, or

caspase-like).
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TCH-165 Treatment: The reaction is carried out in the presence of varying concentrations of

TCH-165 or a vehicle control.

Fluorescence Measurement: The cleavage of the fluorogenic substrate is monitored over

time as an increase in fluorescence.

Data Analysis: The rate of substrate cleavage is used to determine the enhancement of

proteasome activity, from which parameters like AC200 and FoldM are calculated.[14]

Conclusion and Future Directions
TCH-165 demonstrates a promising mechanism for targeting the c-MYC oncoprotein by

enhancing its degradation through the activation of the 20S proteasome. The quantitative data

from in vitro and in vivo studies support its potential as a therapeutic agent in c-MYC-driven

cancers.[9][10][14][15][16] The detailed experimental protocols provided in this guide offer a

framework for researchers to further investigate the effects of TCH-165 and other 20S

proteasome activators. Future research should focus on elucidating the full spectrum of

proteins targeted by this enhanced 20S proteasome activity, as well as on the continued

preclinical and clinical development of TCH-165 for the treatment of multiple myeloma and

other malignancies characterized by c-MYC overexpression.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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